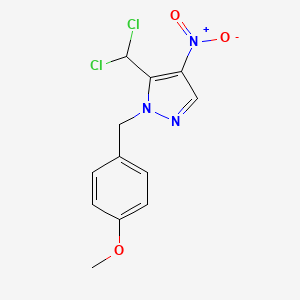

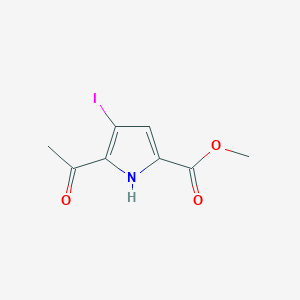

![molecular formula C12H16ClN3S B1443720 1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride CAS No. 1420847-64-8](/img/structure/B1443720.png)

1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride” include a molecular weight of 269.79 g/mol. More specific properties such as solubility, melting point, boiling point, etc., are not available from the search results.Aplicaciones Científicas De Investigación

1. Anti-Inflammatory Properties

- Summary of Application : This compound has been used in the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives . These derivatives have been studied for their anti-inflammatory properties.

- Methods of Application : The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

- Results or Outcomes : Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition. They also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

2. Antimicrobial Properties

- Summary of Application : Derivatives of “1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride” have been synthesized and evaluated for their potential as antimicrobial agents .

- Methods of Application : The compound was synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN. Further alkylation using different alkyl/aryl halides in the presence of NaH in DMF gave a series of novel compounds .

- Results or Outcomes : The newly synthesized compounds were found to have promising antibacterial and antifungal activity .

3. Antimitotic Properties

- Summary of Application : This compound, also known as ABT-751, is a potent tubulin-binding antimitotic drug. It has been extensively studied in preclinical models as a potential cancer therapy.

- Methods of Application : The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest. This disrupts mitotic spindle formation and halts the cell cycle at the G2/M phase, leading to cell death.

- Results or Outcomes : Preclinical studies have shown that ABT-751 can effectively inhibit the growth of various types of cancer cells.

4. Antitumor Properties

- Summary of Application : This compound, also known as ABT-751, is a potent tubulin-binding antimitotic drug. It has been extensively studied in preclinical models as a potential cancer therapy.

- Methods of Application : The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest. This disrupts mitotic spindle formation and halts the cell cycle at the G2/M phase, leading to cell death.

- Results or Outcomes : Preclinical studies have shown that ABT-751 can effectively inhibit the growth of various types of cancer cells.

Safety And Hazards

The safety and hazards associated with “1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride” are not explicitly mentioned in the search results. As with any chemical, appropriate safety measures should be taken when handling it, and it should be used only for research purposes.

Direcciones Futuras

The future directions for research on “1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by similar compounds , it could be of interest to investigate its potential applications in various fields such as medicinal chemistry, pharmacology, and drug development.

Propiedades

IUPAC Name |

1-(1,2-benzothiazol-3-yl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S.ClH/c13-9-5-7-15(8-6-9)12-10-3-1-2-4-11(10)16-14-12;/h1-4,9H,5-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVNDQOWYRMRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NSC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1443638.png)

![4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide](/img/structure/B1443639.png)

![2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1443645.png)

![2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide](/img/structure/B1443648.png)

![2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443649.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1443652.png)

![tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1443656.png)

![2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1443660.png)